N-benzyl-3-hydroxybenzamide chemical structure and properties
N-benzyl-3-hydroxybenzamide chemical structure and properties
An In-Depth Technical Guide to N-benzyl-3-hydroxybenzamide: Synthesis, Properties, and Therapeutic Potential
Introduction and Overview
The N-benzylbenzamide scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, neuroprotective, and antiprotozoal effects[1][2][3]. This guide focuses on a specific, promising analogue: N-benzyl-3-hydroxybenzamide . The presence of the hydroxyl group at the meta-position of the benzoyl ring introduces a key hydrogen bond donor/acceptor site, offering unique opportunities for molecular interactions with biological targets that are distinct from its 2-hydroxy and 4-hydroxy isomers.
As a Senior Application Scientist, my objective is to provide a comprehensive technical resource for researchers and drug development professionals. This document moves beyond a simple data sheet to deliver field-proven insights into the synthesis, purification, characterization, and significant therapeutic potential of N-benzyl-3-hydroxybenzamide, grounded in the established activities of its close structural relatives.
Molecular Identity and Physicochemical Properties
Accurate identification is the foundation of all subsequent research. The core identity of N-benzyl-3-hydroxybenzamide is established by its unique structural and chemical identifiers.
Figure 1: 2D Structure of N-benzyl-3-hydroxybenzamide.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | N-benzyl-3-hydroxybenzamide | [4] |
| CAS Number | 15789-02-3 | [4][5] |
| Molecular Formula | C₁₄H₁₃NO₂ | [4][5] |
| Molecular Weight | 227.26 g/mol | [4][5] |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)O | [4] |
| InChI Key | CMTKGWDQXAODLW-UHFFFAOYSA-N |[4] |
The compound's physicochemical properties, summarized in Table 2, are critical for predicting its behavior in both chemical and biological systems, influencing factors such as solubility, membrane permeability, and metabolic stability.
Table 2: Physicochemical and Computed Properties
| Property | Value | Source |
|---|---|---|
| Monoisotopic Mass | 227.094628657 Da | [4][6] |
| Topological Polar Surface Area | 49.3 Ų | [4] |
| XlogP3 | 1.9 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 |[4] |
Synthesis and Purification Protocol
The synthesis of N-benzyl-3-hydroxybenzamide is most reliably achieved via the coupling of an activated carboxylic acid with benzylamine. The following protocol details the conversion of 3-hydroxybenzoic acid to its corresponding acyl chloride, followed by amidation. This method is a cornerstone of organic synthesis due to its high efficiency and predictability.
Rationale for Experimental Choices
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Acyl Chloride Formation: Thionyl chloride (SOCl₂) is chosen as the activating agent because it reacts with the carboxylic acid to form volatile byproducts (SO₂ and HCl), which are easily removed, simplifying the purification of the intermediate acyl chloride.
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Base Selection: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or pyridine, is essential during the amidation step. Its purpose is to act as an acid scavenger, neutralizing the HCl generated during the reaction. This prevents the protonation of the benzylamine nucleophile, which would otherwise render it unreactive, and protects acid-sensitive functional groups.
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Purification: Silica gel column chromatography is the gold standard for purifying compounds of this polarity. The choice of an ethyl acetate/hexane solvent system allows for fine-tuning of the eluent polarity to achieve excellent separation of the desired product from unreacted starting materials or byproducts.
Detailed Step-by-Step Methodology
PART A: Synthesis of 3-Hydroxybenzoyl Chloride
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Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzoic acid (5.0 g, 36.2 mmol).
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Reagent Addition: In a well-ventilated fume hood, cautiously add thionyl chloride (8.0 mL, 108.6 mmol).
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Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.
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Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to yield the crude 3-hydroxybenzoyl chloride, which is typically used immediately in the next step without further purification.
PART B: Amidation and Purification
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Setup: In a 250 mL round-bottom flask, dissolve benzylamine (4.3 g, 39.8 mmol) and triethylamine (5.5 mL, 39.8 mmol) in 100 mL of dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen). Cool the flask in an ice bath to 0°C.
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Acyl Chloride Addition: Dissolve the crude 3-hydroxybenzoyl chloride from Part A in 50 mL of dry DCM. Add this solution dropwise to the stirring benzylamine solution over 30 minutes.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
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Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1N HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 4:1) to afford pure N-benzyl-3-hydroxybenzamide as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of N-benzyl-3-hydroxybenzamide.
Analytical Characterization
A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity. The following techniques are essential for the structural elucidation of N-benzyl-3-hydroxybenzamide.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of both rings, a characteristic doublet for the methylene (-CH₂-) protons adjacent to the nitrogen, and broad singlets for the amide (-NH-) and hydroxyl (-OH-) protons.
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¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the carbonyl carbon (δ ≈ 167 ppm), the aliphatic methylene carbon (δ ≈ 44 ppm), and the distinct aromatic carbons.
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FTIR Spectroscopy: The infrared spectrum provides functional group information. Key expected absorbances include a broad peak for the O-H stretch (~3300 cm⁻¹), a sharp peak for the N-H stretch (~3300 cm⁻¹), and a strong absorbance for the C=O (amide I) stretch (~1640 cm⁻¹).
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule, with the molecular ion peak [M+H]⁺ expected at m/z 228.1019.
Biological Activity and Therapeutic Potential
While dedicated studies on N-benzyl-3-hydroxybenzamide are emerging, a wealth of data from its closest analogues provides compelling, evidence-based directions for research. This molecule should be considered a prime candidate for screening in several high-impact therapeutic areas.
Potential as an Antibacterial Agent via FtsZ Inhibition
Expertise & Experience: The cell division protein FtsZ is an exciting and relatively underexploited target for novel antibiotics, particularly against resilient Gram-positive pathogens. Research has shown that derivatives of 3-methoxybenzamide, a very close structural analogue where the hydroxyl is replaced by a methoxy group, are potent inhibitors of FtsZ[2]. These inhibitors disrupt the formation of the Z-ring, a crucial step in bacterial cytokinesis, leading to filamentation and cell death. The 3-hydroxy group on our target molecule can form different, potentially stronger, hydrogen bonds within the FtsZ binding pocket compared to the 3-methoxy group, making it a high-priority candidate for evaluation.
Proposed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
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Preparation: Prepare a stock solution of N-benzyl-3-hydroxybenzamide in DMSO.
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Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
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Inoculation: Add a standardized inoculum of a test bacterium (e.g., Staphylococcus aureus or Bacillus subtilis) to each well.
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Incubation: Incubate the plate at 37°C for 18-24 hours.
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Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Proposed Mechanism of FtsZ Inhibition
Caption: Proposed mechanism of antibacterial action via FtsZ protein inhibition.
Potential as a Neuroprotective Agent
Expertise & Experience: In the context of advanced Alzheimer's disease, butyrylcholinesterase (BChE) activity becomes increasingly significant in hydrolyzing acetylcholine. Selective BChE inhibitors can therefore restore cholinergic neurotransmission. A recent study highlighted a series of N-benzyl benzamide derivatives as highly potent, sub-nanomolar inhibitors of BChE[3]. These compounds demonstrated neuroprotective effects and improved cognitive function in preclinical models[3]. The specific substitution pattern on the benzamide ring is crucial for potency and selectivity. N-benzyl-3-hydroxybenzamide fits this successful scaffold and warrants immediate investigation for its BChE inhibitory activity and potential role in treating neurodegenerative diseases.
Other Potential Applications
The broader benzamide and salicylamide (hydroxybenzamide) classes of compounds have been reported to possess antiprotozoal activity against parasites like Plasmodium falciparum and Leishmania donovani[1]. Therefore, screening N-benzyl-3-hydroxybenzamide against a panel of parasitic protozoa is a logical and well-justified research avenue.
Safety and Handling
Based on aggregated data from suppliers, N-benzyl-3-hydroxybenzamide should be handled with appropriate care.
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GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[4].
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Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
Conclusion
N-benzyl-3-hydroxybenzamide is more than just another chemical entity; it is a strategically designed molecule positioned at the intersection of several validated pharmacophores. Its straightforward synthesis and the compelling biological activities of its close analogues make it an exceptionally attractive candidate for drug discovery programs. This guide provides the necessary technical framework—from synthesis to characterization and evidence-based therapeutic hypotheses—to empower researchers to unlock the full potential of this promising compound. Future investigations should focus on confirming its activity in antibacterial and neuroprotective assays and exploring its structure-activity relationship to optimize its therapeutic profile.
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Title: N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease Source: PubMed - National Institutes of Health URL: [Link]
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